Methyl 4-isopropoxy-3-(trifluoromethyl)benzoate

Description

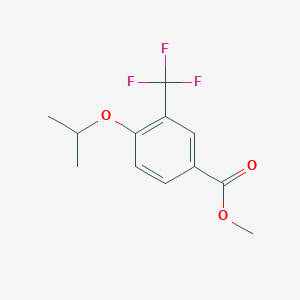

Methyl 4-isopropoxy-3-(trifluoromethyl)benzoate is an aromatic ester characterized by a benzoate backbone substituted with an isopropoxy group at the para position (C4) and a trifluoromethyl (-CF₃) group at the meta position (C3). The isopropoxy group (-OCH(CH₃)₂) introduces steric bulk and moderate electron-donating effects, while the trifluoromethyl group acts as a strong electron-withdrawing substituent. This combination of functional groups imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making the compound of interest in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

methyl 4-propan-2-yloxy-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O3/c1-7(2)18-10-5-4-8(11(16)17-3)6-9(10)12(13,14)15/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEAVQAJEBGMPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-isopropoxy-3-(trifluoromethyl)benzoate typically involves the esterification of 4-isopropoxy-3-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isopropoxy-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-isopropoxy-3-(trifluoromethyl)benzoate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-isopropoxy-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The isopropoxy group may contribute to the compound’s binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-isopropoxy-3-(trifluoromethyl)benzoate can be contextualized by comparing it to related benzoate derivatives. Below is a detailed analysis:

Substituent Positioning and Reactivity

- Ethyl 4-methoxy-3-(trifluoromethyl)benzoate (CAS 76783-59-0) :

- Substitutes methoxy (-OCH₃) at C4 instead of isopropoxy.

- The smaller methoxy group reduces steric hindrance but increases electron density on the aromatic ring compared to isopropoxy.

- Similarity Index: 1.00 (highest similarity due to identical -CF₃ and ester groups) .

- Methyl 4-bromo-3-(trifluoromethyl)benzoate :

- Replaces C4 isopropoxy with bromine.

- Bromine’s electron-withdrawing nature amplifies ring deactivation, enhancing electrophilic substitution resistance.

- Exhibits cytotoxicity against cancer cells due to halogenated aromatic systems .

Functional Group Variations

- Ethyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate :

- Fluoro substituent at C2 introduces additional electronic effects.

- Methoxy at C3 vs. trifluoromethyl at C3 in the target compound alters resonance and inductive effects, impacting reactivity in nucleophilic acyl substitution .

- Methyl 3-(trifluoromethyl)benzoate (CAS 2557-13-3) :

- Lacks the C4 isopropoxy group.

- Reduced steric bulk increases solubility in polar solvents but decreases metabolic stability in biological systems .

Critical Analysis of Structural Uniqueness

The distinguishing features of this compound arise from:

Electronic Profile : The -CF₃ group at C3 creates a polarized aromatic system, directing electrophilic attacks to C5 or C6 positions .

Ester Group : Methyl ester vs. ethyl esters (e.g., Ethyl 4-methyl-3-(trifluoromethyl)benzoate) influence hydrolysis rates and metabolic pathways .

Biological Activity

Methyl 4-isopropoxy-3-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biochemical properties, cellular effects, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound has the molecular formula and features an isopropoxy group and a trifluoromethyl group attached to a benzoate backbone. Its unique structure contributes to its diverse biological activities.

The compound's biological activity is primarily attributed to its interaction with various biomolecules, including enzymes and receptors:

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to lipid metabolism. For example, it can inhibit fatty acid synthase, leading to altered lipid profiles in cells.

- Cell Signaling Modulation : The compound influences cell signaling pathways by modulating the expression of genes associated with inflammation and immune responses. It has been observed to downregulate pro-inflammatory cytokines in various cell types.

The biochemical properties of this compound include:

- Stability : Under standard laboratory conditions, the compound remains stable but may degrade over time, affecting its biological efficacy.

- Transport Mechanisms : The compound is transported across cell membranes via specific transporters, allowing it to exert its effects intracellularly.

Cellular Effects

This compound exhibits significant effects on cellular processes:

- Gene Expression : It alters the expression of genes involved in inflammatory responses, which can modulate the immune system's activity. For instance, studies have shown that it reduces the expression of IL-6 and TNF-alpha in human endothelial cells.

- Cell Viability : In vitro studies indicate that different concentrations of the compound can either promote or inhibit cell viability depending on the cellular context and dosage. Higher concentrations tend to induce cytotoxic effects on certain cancer cell lines.

Dosage Effects in Animal Models

Research involving animal models has demonstrated that dosage significantly influences the biological activity of this compound:

- Low vs. High Doses : At low doses, the compound may exhibit minimal effects; however, at higher doses, it can lead to significant alterations in metabolic processes and cellular functions. For example, a study indicated that doses above a certain threshold were required to elicit measurable anti-inflammatory responses in vivo.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inflammation Studies : A study conducted on human endothelial cells demonstrated that treatment with this compound reduced the secretion of inflammatory markers such as IL-6 and IL-8. The results suggest its potential use as an anti-inflammatory agent in therapeutic applications.

- Cancer Research : In vitro assays using various cancer cell lines revealed that this compound inhibited cell proliferation effectively at higher concentrations. This finding highlights its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.